7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5-[(4-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-7-9-15(10-8-13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)16-5-4-6-17(11-16)26-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZNMPFDVERDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its thiazolo[4,5-d]pyridazin core, exhibits various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2OS, with a molecular weight of approximately 336.44 g/mol. The thiazolo[4,5-d]pyridazin structure contributes to its diverse reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2OS |
| Molecular Weight | 336.44 g/mol |
| Chemical Structure | Thiazolo[4,5-d]pyridazin |
Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the thiazolo and pyridazin moieties. Techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times.
Biological Activity
Mechanism of Action
Research indicates that compounds within the thiazolo[4,5-d]pyridazin class may act as inhibitors of Bruton's tyrosine kinase (BTK), an enzyme critical for B-cell signaling pathways. This inhibition is significant in the context of autoimmune diseases and certain cancers, where BTK plays a pivotal role in disease progression .
Pharmacological Effects
- Anti-inflammatory Activity : Studies have shown that derivatives of thiazolo[4,5-d]pyridazinones exhibit notable anti-inflammatory effects. In vivo tests demonstrated their efficacy in reducing inflammation markers in animal models .
- Analgesic Activity : The compound has also been evaluated for analgesic properties using various models such as the acetic acid-induced writhing test and the hot plate test. Results indicated significant pain relief comparable to standard analgesics .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through its ability to modulate cell signaling pathways involved in tumor growth and metastasis. Further investigations are required to elucidate its full potential in cancer therapy.
Case Studies
- In Vivo Analgesic Study : A study conducted on mice using the hot plate method showed that administration of the compound resulted in a statistically significant increase in pain threshold compared to control groups, indicating potent analgesic effects.
- Anti-inflammatory Efficacy : In a model of induced paw edema, treatment with the compound resulted in a marked reduction of swelling compared to untreated controls, supporting its use as a potential anti-inflammatory agent.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including those structurally related to 7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one. The compound has been evaluated for its effectiveness in various seizure models:
- Picrotoxin-induced seizures : Compounds similar to this compound demonstrated significant anticonvulsant activity, with some derivatives achieving a median effective dose (ED50) of 18.4 mg/kg, indicating strong protective effects against seizures .
- Mechanism of Action : The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl rings enhances anticonvulsant activity by modulating neurotransmitter systems involved in seizure propagation .
Anticancer Properties
The anticancer potential of thiazolo[4,5-d]pyridazin derivatives has been a focus of recent research. The compound is believed to exert its effects through several mechanisms:
- Cell Proliferation Inhibition : Studies indicate that derivatives of thiazolo[4,5-d]pyridazin can inhibit the proliferation of various cancer cell lines. For instance, compounds exhibiting IC50 values as low as 9.30 µM against human umbilical vein endothelial cells (HUVECs) demonstrate their ability to impede angiogenesis and tumor growth .
- Caspase Activation : Some thiazole derivatives have been identified as activators of the caspase cascade, which is crucial for inducing apoptosis in cancer cells. This property is particularly relevant for treating solid tumors characterized by uncontrolled cell growth .
Anti-inflammatory Effects
Research has also suggested that thiazolo[4,5-d]pyridazin compounds possess anti-inflammatory properties:
- Inhibition of Inflammatory Mediators : Studies show that these compounds can reduce levels of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This effect is beneficial in conditions such as arthritis and other chronic inflammatory diseases.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thiazolo[4,5-d]pyridazinones are highly dependent on substituent variations at the 2-, 5-, and 7-positions. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Structural and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 7-(3-methoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
Condensation : Formation of the thiazolo-pyridazine core via cyclization of substituted thioamides with aldehydes or ketones under reflux in ethanol or DMF .
Functionalization : Introduction of the 3-methoxyphenyl and 4-methylbenzyl groups using Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .
Purification : Recrystallization from ethanol-DMF mixtures (1:1) or column chromatography to isolate the pure product .
Q. Optimization Strategies :
- Catalysts : Use triethylamine or acetic anhydride to accelerate cyclization .
- Temperature : Controlled reflux (70–90°C) improves yield and reduces side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Table 1: General Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 8–12 h | 45–60% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 50–70% | |
| Purification | DMF-EtOH recrystallization | >95% purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., bond angles, dihedral angles) .
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z 434.1522) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antitumor potential .
- Enzyme Inhibition : Testing against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates .
- Antimicrobial Screening : Disk diffusion or microdilution assays against E. coli or S. aureus .
- Antioxidant Activity : DPPH radical scavenging assay to assess redox-modulating properties .
Advanced Research Questions
Q. How can researchers address low reproducibility in the compound’s synthesis?
Methodological Answer:
- Parameter Standardization : Strict control of reaction time, temperature (±2°C), and solvent dryness .
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for coupling efficiency .
- Alternative Methods : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 8 h) and improves yield .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., MTT incubation time) .
- Structural Confounds : Compare substituent effects (e.g., 4-methylbenzyl vs. 4-fluorophenyl analogs) using SAR tables .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for antitumor activity) .
Q. Table 2: Structural Comparisons Influencing Activity
| Substituent | Biological Activity | Key Study Findings | Reference |
|---|---|---|---|
| 4-Methylbenzyl | Antitumor (IC₅₀ = 12 µM) | Enhanced membrane permeability vs. bulkier groups | |
| 3-Methoxyphenyl | Antioxidant (EC₅₀ = 25 µM) | Electron-donating groups boost radical scavenging |
Q. What computational methods aid in structure-activity relationship (SAR) analysis?
Methodological Answer:
Q. What strategies enable regioselective modifications of the thiazolo-pyridazine core?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block reactive amines during functionalization .
- Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) for selective arylations .
- Solvent Effects : Polar solvents (e.g., DMSO) favor electrophilic substitution at the 5-position .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to HCl (pH 2), NaOH (pH 12), and heat (40–60°C) for 24–72 h .
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed thiazole ring) .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
